molecular formula C15H16N2O3 B2551638 N-((2-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide CAS No. 2034345-11-2

N-((2-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2551638
CAS No.: 2034345-11-2
M. Wt: 272.304
InChI Key: WHKTWBDFLYTORP-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide, commonly known as Furosemide, is a potent diuretic drug widely used in the treatment of edema and hypertension. It was first synthesized in 1962 and has since become an essential component of the World Health Organization's List of Essential Medicines. Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, resulting in increased urine production and decreased fluid retention.

Scientific Research Applications

Chemical Transformations and Synthesis

Studies have detailed the synthesis and transformation of compounds closely related to N-((2-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide. For instance, research has explored the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, highlighting their potential as antiprotozoal agents (Ismail et al., 2004). Another study investigated the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, demonstrating furan ring opening and the formation of new fused heterocyclic systems (Stroganova et al., 2016). These studies indicate the chemical versatility and reactivity of compounds within the same chemical family as this compound, suggesting potential applications in developing novel therapeutic agents.

Properties and Potential Applications

The properties of related furan and pyridine derivatives have been extensively studied. For example, research into the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline (El’chaninov & Aleksandrov, 2017) provides insights into the structural and electronic characteristics of furan-based compounds, which are crucial for their potential applications in medicinal chemistry and material science.

Another study focused on the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, revealing the influence of different substituents on the chemical and physical properties of the resulting compounds (Kandinska et al., 2006). This research underscores the importance of structural modifications in tailoring the properties of chemical compounds for specific applications.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that N-{[2-(furan-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide may also interact with various biological targets.

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities , suggesting that N-{[2-(furan-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide may also affect multiple biochemical pathways and their downstream effects.

Result of Action

Based on the biological activities of similar compounds , it can be inferred that N-{[2-(furan-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide may have significant effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-{[2-(furan-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide are not fully explored yet. Furan-based compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent bonds, hydrogen bonds, and van der Waals interactions .

Cellular Effects

Furan-based compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Furan-based compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of N-{[2-(furan-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide in laboratory settings are not yet fully explored. Furan-based compounds are known for their stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The dosage effects of N-{[2-(furan-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide in animal models are not yet fully explored. Furan-based compounds are known to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Furan-based compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-{[2-(furan-2-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide within cells and tissues are not yet fully explored. Furan-based compounds are known to interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Furan-based compounds are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-15(12-5-8-19-10-12)17-9-11-3-1-6-16-14(11)13-4-2-7-20-13/h1-4,6-7,12H,5,8-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKTWBDFLYTORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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